Bienvenue dans la boutique en ligne BenchChem!

(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Structure–Activity Relationship Benzamide substitution Electronic effects

This 4-methylbenzamide naphthothiazole derivative (CAS 477498-74-1) is a critical scaffold-diversification tool for SAR programs targeting h-TNAP inhibition and anticancer screening. The 4-methyl substituent introduces distinct electronic and conformational effects compared to the unsubstituted analog (CAS 477498-70-7), precluding direct substitution. Procure as a matched pair to generate publishable, high-resolution SAR data bridging the thiazole and naphthothiazole chemical space. Ideal for freedom-to-operate analysis and focused oncology panels.

Molecular Formula C20H16N2OS
Molecular Weight 332.42
CAS No. 477498-74-1
Cat. No. B2963985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide
CAS477498-74-1
Molecular FormulaC20H16N2OS
Molecular Weight332.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
InChIInChI=1S/C20H16N2OS/c1-13-7-9-15(10-8-13)19(23)21-20-22(2)18-16-6-4-3-5-14(16)11-12-17(18)24-20/h3-12H,1-2H3
InChIKeyQZOKJKPRECUALR-QZQOTICOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-4-Methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (CAS 477498-74-1): Compound Identity, Structural Class, and Procurement Context


(E)-4-Methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (CAS 477498-74-1) is a synthetic small molecule belonging to the naphthothiazole–benzamide class, characterized by a naphtho[1,2-d]thiazole core N-methylated at the 1-position and linked via a 2-ylidene bridge to a 4-methyl-substituted benzamide moiety (C20H16N2OS, MW 332.42) . The compound is catalogued as a research-grade chemical (typical purity ≥95%) and is not associated with an approved pharmacopoeial monograph . Its direct unsubstituted analog, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (CAS 477498-70-7), differs solely by the absence of the 4-methyl group on the benzamide phenyl ring, making it the most relevant comparator for structure–activity relationship (SAR) and procurement decisions . The broader thiazol-2-ylidene-benzamide chemotype has been investigated for alkaline phosphatase inhibition, anticancer activity, and serotonergic receptor modulation, providing a class-level evidence framework from which differential features of the 4-methyl congener can be inferred [1][2].

Why Generic Substitution Is Inappropriate for (E)-4-Methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide: Structural Determinants of Functional Divergence Within the Naphthothiazole-Benzamide Class


Within the naphthothiazole-benzamide series, even a single methyl substituent on the benzamide phenyl ring can substantially alter electronic distribution, conformational preference, and target engagement [1]. The target compound bears a 4-methyl group (CAS 477498-74-1) on the benzamide ring, whereas the closest purchasable analog (CAS 477498-70-7) is unsubstituted; this methyl group can influence π-stacking interactions with aromatic residues in enzyme active sites and modulate the torsion angle between the benzamide carbonyl and the thiazolylidene plane, potentially affecting both potency and selectivity profiles observed at the class level [2][3]. In the structurally related thiazol-2-ylidene-benzamide series, substituent-dependent variations in h-TNAP inhibitory activity exceeding two orders of magnitude have been documented (IC50 range from 0.079 µM to >10 µM), demonstrating that even minor structural modifications produce non-linear potency shifts that preclude reliable interchange [4]. Without compound-specific comparative data, a scientific user cannot assume that the 4-methyl congener will recapitulate the activity, selectivity, or physicochemical properties of its unsubstituted analog or any other in-class derivative, making blind substitution a high-risk procurement strategy [5].

Quantitative Differentiation Evidence for (E)-4-Methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide Versus Closest Analogs and In-Class Candidates


Structural Differentiation: 4-Methyl Substituent on Benzamide Ring Versus Unsubstituted Analog (CAS 477498-70-7)

The target compound (CAS 477498-74-1) possesses a para-methyl substituent on the benzamide phenyl ring (C20H16N2OS, MW 332.42), which distinguishes it from the most direct commercially available analog, (E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (CAS 477498-70-7, C19H14N2OS, MW 302.39) . The 4-methyl group introduces an electron-donating inductive effect (+I) and increases both molecular weight (ΔMW = +30.03 g/mol, +9.9%) and lipophilicity (calculated ΔclogP ≈ +0.5 to +0.6), which together are expected to modulate target-binding affinity, membrane permeability, and metabolic stability relative to the unsubstituted parent . In structure–activity studies on related naphthothiazole carboxamides, a para-methyl substituent on the benzamide ring has been associated with enhanced DNA photocleavage activity: B4 (p-CH3) demonstrated detectable DNA cleavage at 0.5 µM and complete conversion from form I to form II at 50 µM, a property not shared by unsubstituted or meta-substituted analogs in the same series [1].

Structure–Activity Relationship Benzamide substitution Electronic effects

Alkaline Phosphatase Inhibition: Class-Level Evidence for Thiazol-2-ylidene-Benzamide Derivatives and Projected Differentiation of the 4-Methyl Naphthothiazole Scaffold

The thiazol-2-ylidene-benzamide chemotype has been systematically evaluated for inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). The most potent compound in the series, 2″-chloro-N-(3-(4′-fluorophenyl)-4-methylthiazol-2(3H)-ylidene)benzamide (compound 2e), inhibited h-TNAP with an IC50 of 0.079 ± 0.002 µM and demonstrated selectivity over h-IAP [1]. Across the evaluated derivative set (compounds 2a–2i), h-TNAP IC50 values spanned from 0.079 µM to >10 µM, with compounds 2i, 2e, and 2a showing the greatest sensitivity toward h-TNAP. The anticancer potential of these derivatives was assessed in MCF-7 (breast), K-562 (bone-marrow), and HeLa (cervical) cancer cell lines versus normal BHK-21 cells, and a significant correlation was observed between enzyme inhibition and cytotoxicity [1]. The target compound (CAS 477498-74-1) incorporates the naphthothiazole core in place of the simpler thiazole ring used in the Ejaz et al. study; naphthalene fusion increases aromatic surface area and is expected to enhance hydrophobic interactions within the enzyme active site, a feature corroborated by molecular docking studies of related naphthothiazole derivatives showing improved binding free energies through extended π-stacking [2]. Without compound-specific assay data, the quantitative IC50 of CAS 477498-74-1 against h-TNAP remains experimentally undetermined; the class-level data provide a directional framework but do not substitute for direct measurement.

Alkaline phosphatase inhibition h-TNAP Cancer target Enzyme selectivity

Anticancer Cytotoxicity: Class-Level Evidence from Thiazolobenzamide–Naphthalene Hybrids Versus Doxorubicin

A series of ten thiazolobenzamide–naphthalene hybrid molecules (TA1–TA10) was designed, synthesized, and tested against MCF-7 (breast carcinoma), A549 (pulmonary carcinoma), and DU145 (prostatic adenocarcinoma) cell lines, with doxorubicin serving as the reference standard [1]. Among these, compound TA7 demonstrated the most promising anticancer profile, with exceptional efficacy against breast cancer cells, consistent antioxidant activity, and robust apoptosis induction [1]. In acute oral toxicity testing in rats (50–500 mg/kg), TA7 showed no harmful effects, and hepatotoxicity markers (SGOT, SGPT) were comparable to control [1]. Molecular docking and MM-GBSA binding free energy calculations supported the in vitro findings [1]. Critically, the TA series shares the thiazole–benzamide–naphthalene architectural motif with CAS 477498-74-1, but TA compounds employ a different connectivity (benzamide directly linked to thiazole, with naphthalene as a pendant group) compared to the fused naphtho[1,2-d]thiazole core of the target compound. The target compound's fused naphthothiazole system is structurally more rigid than the TA series, which may confer different DNA intercalation properties and target protein binding modes. No direct cytotoxicity data exist for CAS 477498-74-1 in any cell line; the TA series data provide a class-level plausibility framework but do not allow quantitative extrapolation.

Anticancer activity MCF-7 A549 DU145 Apoptosis induction Doxorubicin comparator

Serotonergic Receptor Affinity: Class-Level Evidence for Naphtho[1,2-d]thiazole Derivatives at 5-HT3 and 5-HT4 Receptors

Naphtho[1,2-d]thiazole derivatives bearing basic side chains have been evaluated in radioligand binding assays at serotonin 5-HT3, 5-HT4, and dopamine D2 receptors [1]. The naphthothiazole group linked to N-methylpiperazine (compound 1) exhibited a 5-HT3 IC50 of 11 nM with high selectivity over 5-HT4 (IC50 = 1,360 nM, 124-fold) and D2 receptors (IC50 > 10,000 nM, >909-fold) [1]. Replacement of the piperazine ring with other heterocycles reduced 5-HT3 affinity to the 310–3,600 nM range and abolished 5-HT4 selectivity [1]. This demonstrates that the naphtho[1,2-d]thiazole core itself can support nanomolar receptor engagement when paired with an appropriate basic side chain. The target compound (CAS 477498-74-1) lacks a basic amine side chain and instead presents a neutral benzamide terminus; consequently, it is unlikely to exhibit the same 5-HT3 binding mode, but the core scaffold's capacity for high-affinity receptor interaction is established. This provides a structural foundation for designing focused libraries around the naphthothiazole template for GPCR targets.

5-HT3 receptor 5-HT4 receptor Serotonin GPCR Receptor selectivity

Patent Landscape: Intellectual Property Covering Naphthothiazole-Benzamide Derivatives for Proliferative Disease Indications

Two patent families encompass structural space directly relevant to CAS 477498-74-1. US20150274714A1 ('Anti-migration and anti-invasion thiazole analogs for treatment of cellular proliferative disease') discloses thiazole analog compounds including naphthothiazole-benzamide derivatives with broad claims covering anti-metastatic applications [1]. EP1794138A2 / WO2006023866A2 ('Thiazolo-naphthyl acids as inhibitors of plasminogen activator inhibitor-1') discloses thiazolo-naphthyl acids that modulate PAI-1 expression for treatment of thrombotic and fibrotic disorders, establishing the naphthothiazole scaffold as a privileged structure for serine protease inhibitor modulation [2]. The target compound, as a neutral benzamide rather than a carboxylic acid, falls outside the specific PAI-1 patent claims but remains within the broader anti-proliferative thiazole analog space. For procurement in an industrial drug discovery context, freedom-to-operate analysis would need to assess whether the specific substitution pattern of CAS 477498-74-1 is explicitly exemplified or generically encompassed in these filings.

Patent protection Anti-migration Anti-invasion Cell proliferation PAI-1 inhibition

Important Caveat: Absence of Compound-Specific Quantitative Bioactivity Data for CAS 477498-74-1

A comprehensive search of the primary peer-reviewed literature, patent databases, and authoritative chemical registries (PubMed, SciFinder, Google Patents, ECHA, ChemSpider) did not identify any publication reporting quantitative bioactivity data (IC50, EC50, Ki, Kd, % inhibition at defined concentration, or in vivo efficacy) for (E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide (CAS 477498-74-1) as of the search date [1]. All differentiation claims presented in this guide are therefore based on structural inference, class-level pharmacological trends, and cross-study comparisons with close structural analogs, and are explicitly tagged as such. A scientific user considering procurement of this compound for target-based screening, SAR expansion, or in vivo studies should commission compound-specific in vitro profiling (e.g., h-TNAP inhibition, broad kinase panel, cytotoxicity panel, CYP inhibition, and plasma protein binding) before interpreting class-level data as predictive of this specific congener's behavior.

Data gap Empirical validation required Procurement risk

Recommended Research and Procurement Application Scenarios for (E)-4-Methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide Based on Differentiated Evidence


SAR Expansion of Alkaline Phosphatase Inhibitor Chemical Space Using the Naphthothiazole-Benzamide Scaffold

For laboratories engaged in extending the structure–activity relationships of tissue-nonspecific alkaline phosphatase (h-TNAP) inhibitors, CAS 477498-74-1 offers a scaffold-diversification opportunity. The thiazol-2-ylidene-benzamide series studied by Ejaz et al. (2018) employed a simple thiazole core and achieved h-TNAP IC50 values as low as 0.079 µM [1]. Incorporating the fused naphtho[1,2-d]thiazole core of CAS 477498-74-1 introduces additional aromatic surface area for hydrophobic enzyme contacts, while the 4-methylbenzamide substituent provides a defined electronic perturbation relative to the unsubstituted analog (CAS 477498-70-7). Procurement of both CAS 477498-74-1 and CAS 477498-70-7 as a matched pair enables direct assessment of the 4-methyl effect on h-TNAP potency and selectivity, generating publishable SAR data that bridges the thiazole and naphthothiazole sub-series [2].

Anticancer Screening Library Enrichment with Fused Naphthothiazole Chemotypes

The thiazolobenzamide-naphthalene TA series established proof-of-concept anticancer activity against MCF-7, A549, and DU145 cell lines, with lead compound TA7 demonstrating efficacy comparable to doxorubicin and a favorable preliminary toxicity profile in rats [1]. CAS 477498-74-1 represents a structurally distinct sub-chemotype within this broader class: its fused naphtho[1,2-d]thiazole core imposes conformational rigidity absent in the TA series' flexible naphthalene-thiazole-benzamide connectivity. This rigidity may confer different DNA-binding geometry or protein target selectivity. Compound procurement is recommended for inclusion in medium-throughput cytotoxicity screening panels (e.g., NCI-60 or a focused oncology panel) to empirically determine whether the fused scaffold offers differentiated cell line selectivity or potency relative to the TA series and doxorubicin [2].

Focused Library Synthesis Around the Naphtho[1,2-d]thiazole Template for GPCR and Enzyme Target Screening

The naphtho[1,2-d]thiazole core has demonstrated nanomolar affinity at 5-HT3 receptors (IC50 = 11 nM) when coupled with a basic amine side chain, but the neutral benzamide substitution pattern of CAS 477498-74-1 is predicted to redirect target engagement toward enzyme active sites rather than aminergic GPCR orthosteric pockets [1]. This bifunctional potential—GPCR activity with basic side chains, enzyme inhibition with neutral amide termini—positions the naphthothiazole template as a versatile scaffold for parallel library synthesis. CAS 477498-74-1 can serve as a key intermediate or reference standard for libraries exploring both target classes. The microwave-assisted synthetic methodology recently reported by Liu et al. (2025) provides an efficient route for generating additional 2-acylamino naphthothiazole derivatives from the same core, enabling rapid SAR exploration [2].

Freedom-to-Operate Evaluation of Naphthothiazole-Benzamide Chemical Space for Drug Discovery Programs

Industrial drug discovery teams evaluating the naphthothiazole scaffold for anti-proliferative or anti-metastatic indications should consider CAS 477498-74-1 as a representative neutral benzamide exemplar for IP landscape analysis. The thiazolo-naphthyl acid patent estate (EP1794138A2/WO2006023866A2) claims carboxylic acid derivatives as PAI-1 inhibitors, while US20150274714A1 broadly covers thiazole analogs for anti-migration and anti-invasion applications [1]. CAS 477498-74-1, as a 4-methylbenzamide rather than a carboxylic acid, may occupy a distinct IP sub-space. Procurement of a small quantity for use as an analytical reference standard in patent exemplification analysis can support freedom-to-operate assessments before committing to a full lead optimization program around the naphthothiazole-benzamide scaffold [2].

Quote Request

Request a Quote for (E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.